molecular formula C24H26N2O2 B12305477 (1'R,2'R,3aS,3

(1'R,2'R,3aS,3"aS,8aR,8"aR)-(+)-3,3",3a,3"a,8,8",8a,8"a-Octahydrodispiro{2H-indeno[1,2-d]oxazole-2,1'-cyclohexane-2',2"-[2H]indeno[1,2-d]oxazole} WOLF BISOXAZOLIDINE

Cat. No.: B12305477
M. Wt: 374.5 g/mol
InChI Key: QRTLPEUTEFJSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’R,2’R,3aS,3’aS,8aR,8’aR)-(+)-3,3’,3a,3’a,8,8’,8a,8’a-Octahydrodispiro{2H-indeno[1,2-d]oxazole-2,1’-cyclohexane-2’,2’-[2H]indeno[1,2-d]oxazole} typically involves multi-step organic reactions. The process begins with the preparation of the indeno[1,2-d]oxazole core, followed by the formation of the cyclohexane ring and subsequent spirocyclization to achieve the final dispiro structure. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of WOLF BISOXAZOLIDINE may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as automated reaction monitoring and control systems. The use of environmentally friendly solvents and reagents is also a consideration in industrial production to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

WOLF BISOXAZOLIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazolone derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

WOLF BISOXAZOLIDINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of WOLF BISOXAZOLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dispiro[2H-indeno[1,2-d]oxazole-2,1’-cyclohexane]: Shares a similar core structure but lacks the additional oxazole ring.

    Spiro[indeno[1,2-d]oxazole-2,1’-cyclohexane]: Similar spiro structure but with different substituents.

Uniqueness

WOLF BISOXAZOLIDINE is unique due to its dual oxazole rings and dispiro structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C24H26N2O2/c1-3-9-17-15(7-1)13-19-21(17)25-23(27-19)11-5-6-12-24(23)26-22-18-10-4-2-8-16(18)14-20(22)28-24/h1-4,7-10,19-22,25-26H,5-6,11-14H2

InChI Key

QRTLPEUTEFJSFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C3(C1)NC4C(O3)CC5=CC=CC=C45)NC6C(O2)CC7=CC=CC=C67

Origin of Product

United States

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